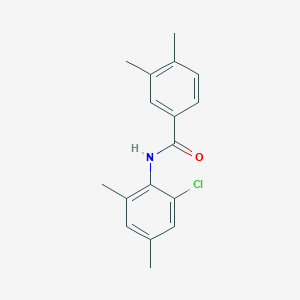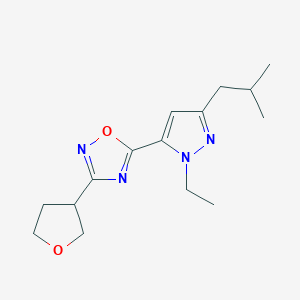![molecular formula C17H26N2O2 B5513487 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 64544-17-8](/img/structure/B5513487.png)
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
Übersicht
Beschreibung
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . This compound is characterized by the presence of a benzamide core substituted with a tert-butyl group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Morpholine derivatives have been associated with a wide variety of pharmacological activities .
Mode of Action
It’s known that morpholine derivatives can act as reversible inhibitors of certain enzymes .
Pharmacokinetics
The compound’s molecular weight is 2904 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Vorbereitungsmethoden
The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(morpholin-4-yl)ethylamine under specific reaction conditions. The process generally includes the following steps:
Activation of 4-tert-butylbenzoic acid: This can be achieved using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(4-morpholinyl)ethyl]benzamide: Lacks the tert-butyl group, resulting in different chemical and biological properties.
4-tert-butyl-N-[2-(piperidin-4-yl)ethyl]benzamide: Contains a piperidine ring instead of a morpholine ring, leading to variations in its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)15-6-4-14(5-7-15)16(20)18-8-9-19-10-12-21-13-11-19/h4-7H,8-13H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFBBMJKSJJOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214813 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64544-17-8 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-3-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)
![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B5513452.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![2-({4-CHLORO-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)-2-METHYLPROPAN-1-OL](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B5513488.png)


![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)
